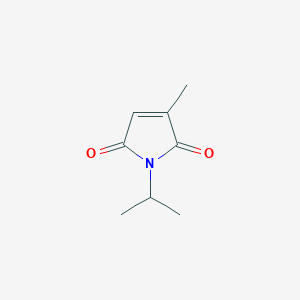
1-Isopropyl-3-methyl-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-3-methyl-1H-pyrrole-2,5-dione is a heterocyclic organic compound with the molecular formula C8H11NO2 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-3-methyl-1H-pyrrole-2,5-dione can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with isopropylamine, followed by cyclization to form the pyrrole ring. The reaction typically requires a solvent such as toluene and is carried out under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-3-methyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, such as amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
1-Isopropyl-3-methyl-1H-pyrrole-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Isopropyl-3-methyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
1-Methyl-1H-pyrrole-2,5-dione: This compound shares a similar pyrrole ring structure but lacks the isopropyl group, resulting in different chemical properties and reactivity.
3-Methyl-1H-pyrrole-2,5-dione: Another similar compound with a methyl group at the 3-position, affecting its chemical behavior and applications.
Uniqueness: 1-Isopropyl-3-methyl-1H-pyrrole-2,5-dione is unique due to the presence of both isopropyl and methyl groups, which influence its steric and electronic properties. These modifications can enhance its reactivity and specificity in various chemical and biological processes .
Biological Activity
1-Isopropyl-3-methyl-1H-pyrrole-2,5-dione, also known as a pyrrole derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C8H11NO2
- Molecular Weight : 155.18 g/mol
- IUPAC Name : 1-Isopropyl-3-methylpyrrole-2,5-dione
Synthesis
The synthesis of this compound typically involves the reaction of isopropyl and methyl-substituted precursors with suitable reagents under controlled conditions. Variations in synthesis can lead to different biological activities due to structural modifications.
Antitumor Activity
Research indicates that derivatives of pyrrole compounds exhibit significant antitumor properties. For instance, studies have shown that certain pyrrole derivatives can inhibit the growth of various cancer cell lines, including colon cancer models. The mechanism often involves interaction with ATP-binding sites on growth factor receptors such as EGFR and VEGFR2, which are crucial in cancer progression.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HCT116 | 0.8 | |
| This compound | SW620 | 0.6 | |
| 4-Amino-3-chloro derivatives | Colo205 | 0.9 |
Anti-inflammatory Properties
In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests its potential use in treating inflammatory diseases.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. It exhibits the ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases.
The biological activity of this compound is attributed to its ability to bind selectively to various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways.
- Membrane Interaction : It has been observed to interact with lipid bilayers, potentially altering membrane fluidity and affecting cellular signaling.
Case Studies
Several studies have focused on the biological implications of pyrrole derivatives:
- Study on Antitumor Activity :
- Anti-inflammatory Research :
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-methyl-1-propan-2-ylpyrrole-2,5-dione |
InChI |
InChI=1S/C8H11NO2/c1-5(2)9-7(10)4-6(3)8(9)11/h4-5H,1-3H3 |
InChI Key |
CFQLUSSNTFQXIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C1=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















